Cas no 15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-)

15601-47-5 structure
Nome del prodotto:5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-
- (4E)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one
- (E,Z)-4-(2-furylmethylidene)-2-phenyl-4,5-dihydrooxazol-5-one
- 2-phenyl-4-(2-furylmethylidene)-2-oxazolin-5-one
- 2-Phenyl-4-furfuryliden-4,5-dihydro-oxazol-5-on
- 2-Phenyl-4-furfuryliden-oxazol-5-on
- 4-(2-furanylidene)-2-phenyl-5(4H)-oxazolone
- 4-(2-furylmethylene)-2-pheny
- 4-Furfuryliden-2-phenyl-4H-oxazol-5-on
- 4-furfurylidene-2-phenyl-4H-oxazol-5-one
- AC1LTCVF
- AC1Q6H6C
- HMS1609M16
- NSC229387
- SMSF0004682
- STOCK1S-89221
- SureCN1130712
- 5(4H)-Oxazolone, 4-(2-furanylmethylene)-2-phenyl-
- QJBMVCDGBSYRJD-FMIVXFBMSA-N
- BIM-0014182.P001
- 15601-47-5
- CB09918
- NSC 630919
- (4E)-4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one
- 4-(2-furylmethylene)-2-phenyl-1,3-oxazolin-5-one
- 4-Furfurylidene-2-phenyl-5(4H)-oxazolone
- SR-01000417475
- 2-Oxazolin-5-one, 4-furfurylidene-2-phenyl-
- NSC 229387
- Z31309225
- NSC-229387
- AKOS001483759
- SCHEMBL1130712
- SR-01000417475-1
- (4E)-4-[(FURAN-2-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 4-(2-Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one #
- DTXSID50364386
-
- Inchi: InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9-
- Chiave InChI: QJBMVCDGBSYRJD-XFXZXTDPSA-N
- Sorrisi: O1C=CC=C1/C=C1/C(=O)OC(C2C=CC=CC=2)=N/1
Proprietà calcolate
- Massa esatta: 239.05827
- Massa monoisotopica: 239.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 394
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 51.8Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 360.3°Cat760mmHg
- Punto di infiammabilità: 171.7°C
- Indice di rifrazione: 1.623
- PSA: 51.8
5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl- Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
15601-47-5 (5(4H)-Oxazolone,4-(2-furanylmethylene)-2-phenyl-) Prodotti correlati
- 2353798-86-2(tert-butyl N-methyl-N-(4-sulfanylphenyl)carbamate)
- 1022589-85-0(2-(4-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}phenyl)acetonitrile)
- 2138272-68-9(6-(Cyclopropylmethyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridin-4-ol)
- 1242184-41-3(Diltiazem-d6)
- 1805512-87-1(Ethyl 3-cyano-4-difluoromethyl-5-(trifluoromethoxy)benzoate)
- 2137570-42-2(2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl fluoride)
- 950684-36-3(Butyl[(4-phenylphenyl)methyl]amine hydrochloride)
- 2870645-34-2(rel-(2R,3R)-3-(4-Ethynylphenyl)-2-azetidinecarboxylic acid)
- 2094425-23-5(N-1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propylprop-2-enamide)
- 877641-54-8(3-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-1-2-(2-methoxyphenyl)ethylurea)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
